molecular formula C8H8O3 B1675948 Mandelic acid CAS No. 90-64-2

Mandelic acid

Cat. No.: B1675948
CAS No.: 90-64-2
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Mandelic acid (C₈H₈O₃, molecular weight: 152.15 g/mol), also known as α-hydroxybenzeneacetic acid, is an aromatic alpha-hydroxy acid (AHA) derived from the hydrolysis of amygdalin in bitter almonds . It is widely utilized in pharmaceuticals, cosmetics, and chemical synthesis due to its antibacterial, keratolytic, and antioxidant properties. Its structure features a hydroxyl group on the alpha-carbon and a benzene ring, conferring both hydrophilic and lipophilic characteristics . This compound is valued in skincare for its gentle exfoliation, uniform penetration, and reduced irritation compared to smaller AHAs like glycolic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mandelic acid is typically prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde. Mandelonitrile can be synthesized by reacting benzaldehyde with sodium bisulfite to form the corresponding adduct, which is then reacted with sodium cyanide . The hydrolysis of mandelonitrile with hydrochloric acid yields this compound .

Industrial Production Methods: In industrial settings, this compound can also be produced by the base hydrolysis of phenylchloroacetic acid or dibromacetophenone. Another method involves heating phenylglyoxal with alkalis . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Chemical Reactions Involving Mandelic Acid

This compound participates in various chemical reactions, which can be categorized as follows:

Oxidation Reactions

This compound can be oxidized to produce several products:

  • Phenylglyoxylic Acid : This is achieved using oxidizing agents like potassium permanganate or hydrous manganese oxide under acidic conditions. The reaction typically involves two mole-equivalents of electrons .

  • Benzoylformic Acid : Oxidation with agents such as benzimidazolium fluorochromate leads to this product .

Reduction Reactions

This compound can also undergo reduction:

  • Phenylglycolic Acid : This reduction can be performed using reducing agents like sodium borohydride .

Substitution Reactions

This compound is capable of undergoing substitution reactions:

  • Esterification : It reacts with alcohols in the presence of acid catalysts to form esters.

Alkylation Reactions

Recent studies have highlighted the selective alkylation of this compound to produce diarylacetic acids using zeolite catalysts, demonstrating multiple reaction pathways depending on the reaction conditions and catalysts used .

Oxidation Mechanism

The oxidation mechanism typically involves the formation of a chromate ester, followed by decomposition into the corresponding oxoacid. This process has been studied extensively using various solvents to optimize yields .

Kinetics of Oxidation

The kinetics of this compound oxidation have been characterized under different conditions, revealing first-order kinetics with respect to both this compound and oxidants like N-bromoanisamide in acetic acid media .

Enantioselective Reactions

This compound's chiral nature allows for enantioselective reactions, which are crucial in pharmaceutical applications. Techniques such as circular dichroism spectroscopy are employed to analyze these reactions .

Table 2: Kinetic Parameters for Oxidation Reactions

ConditionRate Constant (k) × 10310^{-3} min1^{-1}
Temperature (308 K)4.053
Temperature (313 K)5.866
Temperature (318 K)8.176
Temperature (323 K)12.039

Scientific Research Applications

Acne Treatment

Mandelic acid has been extensively studied for its efficacy in treating acne. A comparative study highlighted that a 40% this compound formulation showed significant improvement in acne severity when compared to a 30% salicylic acid treatment. Specifically, 42% of participants in the salicylic group reported good improvement compared to only 18% in the mandelic group . Furthermore, a regimen involving 45% this compound applied biweekly for 12 weeks resulted in notable reductions in acne lesions and skin inflammation .

Hyperpigmentation and Melasma

This compound is effective in addressing hyperpigmentation issues such as melasma. Research indicates that a 10% this compound lotion can lead to a 50% improvement in melasma within four weeks of treatment . The acid's ability to inhibit melanin production and promote even skin tone makes it a preferred choice for patients with post-inflammatory hyperpigmentation .

Skin Rejuvenation

The compound is also recognized for its skin rejuvenation properties. Clinical trials have shown that topical application of this compound can enhance skin elasticity by approximately 25.4% and firmness by about 23.8% after four weeks of treatment . These findings suggest that this compound can effectively combat signs of aging, making it a valuable ingredient in anti-aging skincare formulations.

Chemical Peels

This compound is commonly used in chemical peels due to its gentle nature and effectiveness across various skin types. Studies comparing this compound peels with glycolic acid peels found that both treatments were effective for managing active acne and post-acne scarring; however, this compound peels were better tolerated by patients . The lower irritation levels associated with this compound make it suitable for sensitive skin types.

Chiral Inversion Studies

Research into the metabolic pathways of this compound has revealed insights into its chiral inversion processes within the human body. A study indicated that S-mandelic acid undergoes rapid chiral inversion to R-mandelic acid through specific enzymatic pathways, which may have implications for drug metabolism and efficacy . Understanding these pathways is crucial for developing therapeutic agents that utilize this compound.

Antimicrobial Properties

This compound exhibits antimicrobial properties, making it useful in formulations aimed at preventing bacterial infections, particularly in dermatological applications. Methenamine mandelate, a derivative of this compound, has been noted for its urinary antibacterial effects, converting to formaldehyde under acidic conditions in urine, which aids in infection control .

Comparative Efficacy Table

ApplicationConcentration UsedEfficacy ObservedReference
Acne Treatment40%Good improvement in 18% (mandelic) vs. 42% (salicylic)
Hyperpigmentation10%50% improvement in melasma after 4 weeks
Skin RejuvenationTopical (varied)Elasticity increased by 25.4%, firmness by 23.8%
Chemical Peels20-40%Effective for acne with better tolerance than glycolic peels

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Physicochemical Properties of Mandelic Acid and Analogous Compounds

Compound Molecular Weight (g/mol) pKa Solubility (Water) Skin Penetration Irritation Potential
This compound 152.15 3.85 139 g/L Slow, uniform Low
Glycolic acid 76.05 3.83 1000 g/L Rapid High
Salicylic acid 138.12 2.97 1.8 g/L Moderate Moderate
3-Chlorothis compound 186.59 ~3.8* Insoluble Not applicable Not reported
4-Hydroxythis compound 168.15 ~4.1* Moderate Not applicable Not reported

*Estimated based on structural analogs.

Key Findings :

  • This compound’s larger molecular weight and balanced solubility result in slower skin penetration and lower irritation than glycolic acid .
  • Halogenated derivatives (e.g., 3-chlorothis compound) exhibit reduced solubility, impacting their applicability in aqueous systems .

Key Findings :

  • This compound derivatives like 3,4-DHMA and VMA are critical in mammalian metabolism and disease diagnostics. 3,4-DHMA acts as a noradrenaline metabolite in cardiac tissues, while VMA serves as a biomarker for neuroblastoma and Parkinson’s disease .
  • This compound itself demonstrates moderate free radical scavenging, but halogenation or hydroxylation alters reactivity. For example, 4-hydroxythis compound is pivotal in Pseudomonas convexa’s degradation pathway .

Clinical Efficacy in Skincare

Table 3: Clinical Comparison of AHAs in Acne Treatment

Acid Efficacy (Inflammatory Acne) Efficacy (Non-Inflammatory Acne) Downtime
This compound High Moderate 3–5 days
Salicylic acid Moderate High 5–7 days
Glycolic acid Moderate High 7–10 days

Key Findings :

  • This compound (45% peel) shows comparable efficacy to salicylic acid (30% peel) in acne treatment but with less post-peel erythema and faster re-epithelialization .
  • Its lipophilicity enhances antibacterial action against Cutibacterium acnes, making it preferable for inflammatory lesions .

Chiral Resolution and Separation

Table 4: Resolution Efficiency of this compound Derivatives

Compound Method Efficiency (%) Enantiomeric Excess (%e.e.) Key Factor Influencing Resolution
Racemic this compound Reactive extraction (tri-n-octylamine/DMP) 98.13 Solvent polarity
3-Chlorothis compound Co-crystallization (LEV‡) 94 63 Substituent position (meta)
4-Fluorothis compound Co-crystallization (LEV‡) 85 41 Substituent electronegativity

‡Levetiracetam.

Key Findings :

  • Halogen substituents significantly influence co-crystallization efficiency. Meta-substituted derivatives (e.g., 3-chlorothis compound) achieve higher %e.e. than para-substituted analogs due to steric and electronic effects .
  • Reactive extraction with tri-n-octylamine in dimethyl phthalate (DMP) achieves near-complete separation of this compound, highlighting solvent-amine interactions .

Biological Activity

Mandelic acid, an alpha-hydroxy acid (AHA), is recognized for its diverse biological activities, particularly in dermatology and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a chiral compound with the molecular formula C8_8H8_8O3_3. It exists in two enantiomeric forms: S-mandelic acid and R-mandelic acid. The S-form is predominantly used in clinical applications due to its superior efficacy and safety profile.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. A study evaluated its effectiveness against six bacterial strains, including both Gram-positive and Gram-negative bacteria:

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)
Listeria monocytogenes ATCC 13932Positive2 mg/mL
Staphylococcus aureus ATCC 25923Positive1 mg/mL
Bacillus subtilis ATCC 6633Positive2 mg/mL
Escherichia coli ATCC 25922Negative4 mg/mL
Salmonella Typhimurium ATCC 14028Negative4 mg/mL
Candida albicans ATCC 10231Yeast>5 mg/mL

The study highlighted that this compound showed greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria, which demonstrated higher resistance .

Dermatological Applications

This compound is widely used in chemical peels for treating acne vulgaris and hyperpigmentation. A comparative study assessed the efficacy of 40% this compound peels versus 30% salicylic acid peels:

  • Participants : 100 individuals with mild-to-moderate acne.
  • Duration : Six sessions over twelve weeks.
  • Results :
    • Mean MAS (Michaelsson Acne Score) improvement for this compound: from 20.16 to 4.95 (75.92% improvement).
    • Mean MAS improvement for salicylic acid: from 22.80 to 6.64 (72.96% improvement).
    • Adverse effects were reported slightly more in the salicylic group (24% vs. 12% for this compound) but were not statistically significant .

Efficacy on Skin Quality

A clinical trial evaluated the effects of topical this compound on skin elasticity and firmness:

  • Participants : 24 patients aged 42-68 years.
  • Method : Topical application twice daily for four weeks.
  • Results :
    • Skin elasticity increased by 25.4% (P = .003).
    • Skin firmness increased by 23.8% (P = .029).
      These findings suggest that this compound can significantly improve skin quality in aging populations .

Chiral Inversion Studies

Research has shown that S-mandelic acid can undergo chiral inversion to R-mandelic acid through specific enzymatic pathways. This process is important for understanding the metabolism of this compound in humans and its pharmacokinetics .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Mandelic acid in biological matrices (e.g., urine, serum)?

To quantify this compound in biological samples, researchers commonly employ high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). Key steps include:

  • Sample Preparation : Acid hydrolysis of conjugated metabolites (e.g., glucuronides) followed by liquid-liquid extraction using ethyl acetate or solid-phase extraction .
  • Calibration Standards : Use synthetic this compound standards to establish a linear range (e.g., 0.1–100 µg/mL) and validate recovery rates (typically >85%) .
  • Quality Control : Include internal standards (e.g., deuterated this compound) to correct for matrix effects and instrument variability .

Q. Which thermodynamic properties of this compound are critical for predicting its solubility and reactivity in aqueous systems?

Key thermodynamic parameters include:

  • logP (Octanol/Water Partition Coefficient) : -0.34, indicating moderate hydrophilicity, which influences its solubility in biological fluids .
  • Melting Point : 119–121°C, critical for assessing purity during synthesis .
  • Aqueous Solubility : 15.6 g/L at 25°C, which impacts its environmental fate and pharmacokinetic modeling . Researchers should validate these parameters experimentally using differential scanning calorimetry (DSC) and shake-flask methods .

Advanced Research Questions

Q. How can conflicting data on this compound excretion kinetics (e.g., 50% vs. 85% urinary recovery) be resolved in toxicological studies?

Discrepancies often arise from differences in:

  • Exposure Levels : Higher styrene exposure (e.g., 248 ppm) shortens the first-phase excretion half-life (6.4 hours vs. 9.4 hours at 23 ppm) .
  • Analytical Sensitivity : Ensure methods detect both this compound and its metabolite, phenylglyoxylic acid, which co-vary with exposure dose .
  • Statistical Models : Use biphasic pharmacokinetic models to account for rapid initial excretion (half-life ~7.8 hours) and slower secondary phases (~16 hours) . Standardizing exposure protocols and cross-validating assays with gas chromatography-mass spectrometry (GC-MS) can reduce variability .

Q. What experimental designs optimize enantiomeric resolution of racemic this compound for pharmaceutical applications?

Advanced resolution strategies include:

  • Diastereomeric Salt Crystallization : Use chiral bases (e.g., (1R,2S)-ephedrine) to form salts with (R)- or (S)-Mandelic acid, followed by recrystallization in ethanol/water .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >90% enantiomeric excess (ee) under optimized pH (7.0–8.0) and temperature (40°C) .
  • Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC yield baseline resolution (resolution factor >1.5) . Researchers should compare yield, ee, and scalability when selecting methods .

Q. How do researchers address biphasic excretion kinetics of this compound in occupational exposure studies?

Biphasic kinetics (rapid initial phase followed by slower elimination) require:

  • Compartmental Modeling : Fit data to a two-compartment model to estimate rate constants (k1, k2) and half-lives .
  • Exposure Stratification : Group participants by styrene concentration (e.g., <50 ppm vs. >200 ppm) to isolate dose-dependent effects .
  • Covariate Analysis : Control for renal function and metabolic polymorphisms (e.g., CYP2E1 activity) that alter excretion rates .

Q. Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational databases (e.g., NIST Webbook) for thermodynamic and spectral consistency .
  • Statistical Reporting : Provide absolute numerical data (e.g., raw excretion values) alongside derived metrics (e.g., percentages) to enhance reproducibility .
  • Ethical Design : For human studies, document informed consent and adherence to institutional review board (IRB) protocols .

Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
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Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Vapor Pressure

0.0000164 [mmHg]
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CAS No.

90-64-2, 611-72-3
Record name Mandelic acid
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Record name MANDELIC ACID
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